1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-2-1-4-9(6-7)5-3-7;;/h1-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKKVNINTRLWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-43-4 | |
| Record name | 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride typically involves the reaction of a bicyclic ketone with ammonia or an amine under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity of the Amine Group
The primary amine group at the 5-position drives nucleophilic reactions, enabling functionalization through:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form secondary amines or amides, respectively. Conditions typically involve polar aprotic solvents (e.g., DMF) and bases like triethylamine .
-
Reductive Amination : Forms tertiary amines via reaction with ketones or aldehydes in the presence of reducing agents (e.g., sodium cyanoborohydride) .
-
Salt Formation : The free base form reacts with HCl to regenerate the dihydrochloride salt, critical for pharmaceutical formulations .
Bicyclic Scaffold Reactivity
The rigid bicyclo[3.2.1]octane framework influences stereochemical outcomes in reactions:
-
Ring-Opening Reactions : Under acidic conditions, the bridgehead nitrogen may participate in ring-opening via protonation, forming intermediates for further functionalization .
-
Cycloadditions : The strained bicyclic system can engage in [3+2] cycloadditions with dipolarophiles (e.g., nitrones), though this remains underexplored for the 1-azabicyclo variant .
Synthetic Transformations
Key methodologies for derivatizing this scaffold include:
Comparative Reactivity
The 1-azabicyclo[3.2.1]octane core shows distinct reactivity compared to related scaffolds:
Challenges and Research Gaps
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for designing new drugs, particularly those targeting neurotransmitter systems due to its structural similarity to various biological amines. For instance, derivatives of this compound have been explored as potential mu-opioid receptor antagonists, which could help in managing pain without the adverse effects associated with traditional opioid medications .
- Neuropharmacology : Studies indicate that 1-azabicyclo[3.2.1]octan-5-amine dihydrochloride may exhibit neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative disease models.
-
Biological Studies
- Receptor Binding Studies : This compound has been evaluated for its binding affinity to various receptors, including vasopressin receptors, where certain derivatives demonstrated excellent binding affinities, suggesting their potential use in treating conditions related to fluid balance and blood pressure regulation .
- Analgesic Properties : Research has shown that derivatives can provide significant analgesic effects comparable to established opioid analgesics, indicating their potential role in pain management therapies.
- Pharmaceutical Applications
Case Studies
Several studies highlight the effectiveness of this compound derivatives:
Synthesis and Modifications
The synthesis of this compound typically involves several methodologies that allow for the modification of its structure to enhance biological activity and pharmacokinetic properties. These synthetic routes are essential for producing the compound in both laboratory and industrial settings.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Ring Strain : Smaller systems like [1.1.0] exhibit high strain, enhancing reactivity for amination reactions , whereas [3.2.1] systems balance stability and synthetic utility .
- Synthesis : The target compound requires multi-step synthesis (e.g., carboxylation and sulfanyl-acetate derivatization) , contrasting with strain-driven methods for [1.1.0] systems .
- Biological Relevance : Quinuclidine derivatives ([2.2.2]) target neurological receptors , while β-lactams ([4.2.0]) exploit strain for antibiotic activity .
Physical and Collisional Properties
Table 2: Predicted Collision Cross Section (CCS) of 1-Azabicyclo[3.2.1]octan-5-amine Dihydrochloride
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 127.12298 | 127.0 |
| [M+Na]⁺ | 149.10492 | 135.8 |
| [M+NH₄]⁺ | 144.14952 | 138.3 |
| [M-H]⁻ | 125.10842 | 128.2 |
Comparison with Analogues :
- Quinuclidine Derivatives: Larger [2.2.2] systems (e.g., 3-Quinuclidinol) likely exhibit higher CCS due to increased rigidity and surface area.
- β-Lactams : Compact fused-ring systems (e.g., [4.2.0]) may show lower CCS values (~110–120 Ų) due to planar geometry.
Pharmacological and Industrial Relevance
- Antimicrobial Agents : The compound’s [3.2.1] scaffold is utilized in mutilin derivatives (e.g., Example 44 in ), which inhibit bacterial protein synthesis. Comparatively, β-lactams target cell-wall synthesis .
- Neurological Targets : Quinuclidine-based compounds (e.g., TC-1698 and TC-1709 ) demonstrate affinity for nicotinic acetylcholine receptors, highlighting the role of bicyclic amines in CNS drug design.
Biological Activity
1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
Target Interactions:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA): This compound has been identified as a promising inhibitor of NAAA, which plays a crucial role in modulating inflammatory responses. Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .
- Mu Opioid Receptors: Research indicates that derivatives of azabicyclo[3.2.1]octane may act as mu opioid receptor antagonists, potentially useful in managing opioid-induced bowel dysfunction while preserving analgesic effects .
Pharmacological Effects
The pharmacological profile of this compound includes various effects that are beneficial in therapeutic contexts:
- Anti-inflammatory Activity: By inhibiting NAAA, the compound demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
- Analgesic Properties: Its action on mu opioid receptors suggests potential applications in pain management without the side effects associated with traditional opioids .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| NAAA Inhibition | Preserves PEA, reduces inflammation | |
| Mu Opioid Antagonism | Blocks undesirable GI effects | |
| Antiproliferative | Affects tumor cell lines |
Case Study: NAAA Inhibition
A study focusing on the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives revealed that modifications to the core structure significantly enhance inhibitory potency against human NAAA, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM) .
Case Study: Analgesic Applications
The exploration of azabicyclo[3.2.1]octane derivatives as mu opioid receptor antagonists demonstrated their potential to alleviate opioid-related side effects while maintaining analgesic efficacy, suggesting a dual therapeutic role in pain management strategies .
Q & A
Q. How can the bicyclic structure of 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can resolve proton environments and carbon frameworks, while X-ray crystallography provides unambiguous spatial arrangement . For example, the bicyclic scaffold’s nitrogen positioning and amine group orientation can be validated via NOESY experiments and crystallographic data. Comparative analysis with related azabicyclo compounds (e.g., tropane alkaloids) is also recommended to identify structural motifs .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer: Synthesis typically involves enantioselective construction of the azabicyclo scaffold. One approach starts with tropinone derivatives, undergoing desymmetrization via chiral catalysts (e.g., organocatalysts or transition metals) to achieve stereocontrol . Alternatively, acyclic precursors can undergo cyclization under high-dilution conditions to minimize oligomerization. Post-synthetic steps include amine functionalization and dihydrochloride salt formation via HCl gas or aqueous HCl treatment .
Q. How should researchers address solubility limitations of this compound in aqueous buffers?
- Methodological Answer: Solubility challenges arise from the hydrophobic bicyclic core. Strategies include:
- Solvent Systems: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS or HEPES buffers.
- Salt Form Optimization: Test alternative counterions (e.g., sulfate or citrate) if dihydrochloride solubility is insufficient .
- Cosolvents: Add ≤10% ethanol or PEG-400 to enhance solubility without denaturing proteins in biological assays .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinities (e.g., muscarinic vs. nicotinic receptors) be resolved?
- Methodological Answer: Discrepancies often arise from assay conditions or receptor subtype specificity. To address this:
- Receptor Subtype Profiling: Use transfected cell lines expressing individual receptor subtypes (e.g., M1 vs. M4 muscarinic or α7 vs. α4β2 nicotinic) to isolate interactions .
- Radioligand Binding Assays: Compare values under standardized conditions (pH 7.4, 25°C) with controls like atropine (muscarinic) or epibatidine (nicotinic) .
- Functional Assays: Measure second-messenger responses (e.g., Ca²⁺ flux for nAChRs) to distinguish agonist/antagonist behavior .
Q. What experimental designs are optimal for assessing neuropathic pain modulation by this compound?
- Methodological Answer: Preclinical models require:
- Behavioral Tests: Mechanical allodynia (von Frey filaments) and weight-bearing asymmetry in nerve-ligated rodents .
- Dose-Response Curves: Systemic (intraperitoneal) vs. localized (intrathecal) administration to differentiate central vs. peripheral effects.
- Receptor Expression Analysis: Post-treatment Western blotting or qPCR for M1/M2 receptors in brain regions (e.g., ACC, striatum) to correlate analgesia with target engagement .
Q. How can enantiomeric impurities during synthesis impact pharmacological outcomes, and how are they quantified?
- Methodological Answer: Enantiomeric excess (ee) is critical for receptor specificity.
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .
- Pharmacological Screening: Compare racemic mixtures vs. enantiopure batches in functional assays. For example, (3R,5R)-enantiomers show higher nAChR agonism than (3S,5S) .
- Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., temperature, catalyst loading) to favor thermodynamically stable enantiomers .
Q. What strategies mitigate oxidative degradation of the amine group in long-term stability studies?
- Methodological Answer: Degradation pathways are influenced by storage conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
